molecular formula C5H11NO3 B594670 2-(Dimethylamino)-3-hydroxypropanoic acid CAS No. 126576-99-6

2-(Dimethylamino)-3-hydroxypropanoic acid

Cat. No.: B594670
CAS No.: 126576-99-6
M. Wt: 133.15 g/mol
InChI Key: UHOZUUWRLMQQBZ-SCSAIBSYSA-N
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Description

2-(Dimethylamino)-3-hydroxypropanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of dimethylamine with glycidol under controlled conditions to yield the desired product. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process often includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

2-(Dimethylamino)-3-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar in structure but lacks the carboxylic acid group.

    3-Hydroxypropanoic acid: Similar but lacks the dimethylamino group.

    Dimethylaminoacetic acid: Similar but has a different arrangement of functional groups.

Uniqueness

2-(Dimethylamino)-3-hydroxypropanoic acid is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Dimethylamino)-3-hydroxypropanoic acid involves the reaction of a suitable starting material with dimethylamine followed by oxidation to yield the final product.", "Starting Materials": [ "3-hydroxypropanoic acid", "Dimethylamine", "Oxidizing agent" ], "Reaction": [ "3-hydroxypropanoic acid is reacted with excess dimethylamine in the presence of a suitable catalyst such as HCl or H2SO4 to form the intermediate 2-(dimethylamino)-3-hydroxypropanoic acid.", "The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or sodium hypochlorite to yield the final product 2-(Dimethylamino)-3-hydroxypropanoic acid." ] }

CAS No.

126576-99-6

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1

InChI Key

UHOZUUWRLMQQBZ-SCSAIBSYSA-N

Isomeric SMILES

CN(C)[C@H](CO)C(=O)O

SMILES

CN(C)C(CO)C(=O)O

Canonical SMILES

CN(C)C(CO)C(=O)O

Synonyms

D-Serine, N,N-dimethyl- (9CI)

Origin of Product

United States

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